Promethazine teoclate

BCS classification Aqueous solubility Biopharmaceutics

Procure Promethazine teoclate, a BCS Class II API, strictly to BP specifications (98.0-101.0% purity). This teoclate salt requires specific reference standards for ANDA method validation and impurity control, with distinct solubility from the HCl salt. Ideal for bioequivalence and solubility-enhancement studies.

Molecular Formula C24H27ClN6O2S
Molecular Weight 499.0 g/mol
CAS No. 17693-51-5
Cat. No. B108172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine teoclate
CAS17693-51-5
Molecular FormulaC24H27ClN6O2S
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
InChIInChI=1S/C17H20N2S.C7H7ClN4O2/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-11,13H,12H2,1-3H3;1-2H3,(H,9,10)
InChIKeyYCXARMXCESBEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promethazine Teoclate (CAS 17693-51-5): A Long-Acting H1 Antagonist Salt for Motion Sickness and Antiemetic Applications


Promethazine teoclate (CAS 17693-51-5) is a salt formed from the equimolar combination of the phenothiazine promethazine and 8-chlorotheophylline (theoclate) [1]. As a first-generation histamine H1 receptor antagonist, it exhibits antiemetic, antimotion sickness, sedative, and anticholinergic properties, with its therapeutic effect in motion sickness attributed to the combined pharmacological actions of both moieties [1]. The compound is recognized in the British Pharmacopoeia as a white or almost white powder that is very slightly soluble in water, sparingly soluble in ethanol, and practically insoluble in ether, containing not less than 98.0% and not more than 101.0% of active substance calculated on the dried basis [2].

Why Promethazine Teoclate Cannot Be Interchanged with Promethazine Hydrochloride Without Analytical and Clinical Verification


Promethazine teoclate and promethazine hydrochloride are distinct chemical entities with fundamentally different physicochemical and biopharmaceutical profiles. The teoclate salt exhibits very slight aqueous solubility [1] and is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) [2], whereas the hydrochloride salt is freely soluble in water. These solubility differences directly impact formulation strategies, in vitro dissolution testing requirements, and in vivo absorption behavior. Regulatory monographs further distinguish the two: the British Pharmacopoeia defines promethazine teoclate with an assay specification of 98.0-101.0% calculated on the dried substance [1], while promethazine hydrochloride is subject to separate monograph specifications. Analytical methods developed for one salt form are not directly transferable to the other without revalidation, and the impurity profiles differ, with the teoclate salt requiring control of isopromethazine and other related substances per BP TLC methodology [1]. Procurement of reference standards or API for formulation development, bioequivalence studies, or quality control must therefore be salt-specific, as substitution without verification would invalidate analytical traceability and potentially compromise product performance.

Quantitative Differentiation Evidence for Promethazine Teoclate (CAS 17693-51-5) Versus Key Analogs


BCS Classification and Aqueous Solubility: Promethazine Teoclate vs. Promethazine Hydrochloride

Promethazine teoclate is classified as a BCS Class II drug, defined by low aqueous solubility and high intestinal permeability, in contrast to the hydrochloride salt which is freely water-soluble and falls under BCS Class I or III designation [1][2]. The teoclate salt's poor solubility has driven dedicated formulation research, including fast-dissolving tablets with β-cyclodextrin to enhance dissolution, an intervention not required for the hydrochloride salt [2].

BCS classification Aqueous solubility Biopharmaceutics

Extended Duration of Antiemetic Action: Promethazine Teoclate vs. Promethazine Hydrochloride

Clinical pharmacology texts and dosing guidelines consistently identify promethazine teoclate as the longer-acting form of promethazine compared to the hydrochloride salt [1]. While both salts share the same active promethazine moiety, the teoclate salt is dosed every 24 hours for motion sickness prophylaxis, whereas the hydrochloride salt typically requires re-dosing every 6-8 hours for the same indication .

Duration of action Antiemetic Motion sickness

Motion Sickness Efficacy in Controlled Gravity Challenge: Promethazine vs. Placebo

In a randomized controlled trial evaluating the efficacy of oral promethazine (25 mg) against placebo during parabolic flight, promethazine demonstrated a robust reduction in motion sickness symptoms. Subjects receiving promethazine reported motion sickness during only 12.6% of parabolas, compared to 51.8% of parabolas in the placebo group [1]. Notably, four of six subjects receiving promethazine reported no motion sickness at all, whereas all placebo subjects reported some level of sickness during flight [1].

Motion sickness Efficacy Gravity

Sedation Liability: Promethazine vs. Ondansetron (Visual Analog Scale Assessment)

Sedation is a class effect of first-generation antihistamines, but quantifying the magnitude is critical for clinical selection. A comparative assessment using a 100-mm visual analog scale (VAS) demonstrated that promethazine produced significantly greater sedation than the 5-HT3 antagonist ondansetron. Promethazine yielded a sedation score of 19 mm versus 5 mm for ondansetron .

Sedation Side effects Antiemetics

Pharmacopoeial Purity Specification and Related Substances Control

The British Pharmacopoeia 2025 monograph for promethazine teoclate specifies an assay range of 98.0% to 101.0% (dried substance) and imposes a TLC-based limit of not more than 1% for isopromethazine and a general limit of 0.5% for any other secondary spot [1]. This level of purity specification and impurity control is distinct from that for promethazine hydrochloride, which is defined in a separate monograph with different analytical methods (e.g., USP recommends HPLC for hydrochloride ).

Purity Impurities Quality control

Formulation Complexity: Solubility Enhancement Requirements for Promethazine Teoclate

Due to its low aqueous solubility (BCS Class II), promethazine teoclate has been the subject of multiple formulation studies aimed at enhancing dissolution and bioavailability. Research efforts include fast-dissolving tablets incorporating β-cyclodextrin, crospovidone, and camphor to increase solubility [1], and solid lipid nanoparticles (SLnPs) developed as a sustained-release delivery system [2]. In contrast, the freely soluble hydrochloride salt does not require such solubility-enhancing excipients for immediate-release formulations.

Formulation Solubility Drug delivery

Strategic Applications for Promethazine Teoclate in Pharmaceutical Development and Clinical Research


Reference Standard for Pharmacopoeial Compliance and ANDA Filings

Promethazine teoclate reference standards, characterized per British Pharmacopoeia specifications (98.0-101.0% purity, TLC impurity control ≤1% isopromethazine), are essential for analytical method development, method validation, and quality control in abbreviated new drug applications (ANDAs) for generic promethazine teoclate tablets [1]. The salt-specific TLC methodology and impurity profile mandate procurement of teoclate-specific reference materials, as substitution with hydrochloride standards is analytically invalid.

Formulation Development for BCS Class II Immediate-Release and Modified-Release Products

Given its BCS Class II classification (low solubility, high permeability), promethazine teoclate API is a candidate for formulation studies focusing on solubility enhancement. Research has demonstrated that fast-dissolving tablets employing β-cyclodextrin complexation can improve dissolution rates, a prerequisite for achieving bioequivalence [1]. Additionally, solid lipid nanoparticles have been explored to provide sustained release, potentially extending the already long duration of action [2].

Clinical Trials Evaluating Motion Sickness Prophylaxis in Aerospace and Operational Medicine

The robust anti-motion sickness efficacy of promethazine, demonstrated in controlled parabolic flight studies (75.7% relative reduction in sickness parabolas vs. placebo), positions promethazine teoclate formulations as a benchmark comparator in trials evaluating novel anti-motion sickness interventions for astronauts, pilots, and military personnel [1]. Its 24-hour dosing interval offers a practical advantage over shorter-acting alternatives in these settings.

Comparative Pharmacodynamic Studies of Antihistamine-Induced Sedation

The quantifiable sedation liability of promethazine (19 mm on VAS vs. 5 mm for ondansetron) makes promethazine teoclate a valuable tool in pharmacodynamic studies that aim to dissociate antiemetic efficacy from central nervous system side effects [1]. It serves as a positive control or comparator for assessing the sedative burden of new antihistamine or antiemetic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promethazine teoclate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.